molecular formula C10H16O3 B12086862 (5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster

(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster

Cat. No.: B12086862
M. Wt: 184.23 g/mol
InChI Key: ZZYIJYURMKKRFL-UHFFFAOYSA-N
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Description

(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster is a chemical compound with a unique structure that includes a hydroxyl group, a heptynoic acid moiety, and a methylethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as heptynoic acid and isopropanol.

    Esterification: The heptynoic acid is esterified with isopropanol in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester.

    Hydroxylation: The ester is then subjected to hydroxylation using a suitable oxidizing agent, such as osmium tetroxide, to introduce the hydroxyl group at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-keto-6-heptynoic acid or 5-carboxy-6-heptynoic acid.

    Reduction: Formation of 5-hydroxy-6-heptynol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The hydroxyl and ester groups allow the compound to interact with enzymes and receptors.

    Pathways: The compound may modulate biochemical pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-5-Hydroxy-6-heptynoicAcidMethylEster
  • (5S)-5-Hydroxy-6-heptynoicAcidEthylEster
  • (5S)-5-Hydroxy-6-heptynoicAcidPropylEster

Uniqueness

(5S)-5-Hydroxy-6-heptynoicAcid1-MethylethylEster is unique due to its specific ester group, which influences its reactivity and interactions with biological targets. The presence of the methylethyl ester group provides distinct steric and electronic properties compared to other similar compounds.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

propan-2-yl 5-hydroxyhept-6-ynoate

InChI

InChI=1S/C10H16O3/c1-4-9(11)6-5-7-10(12)13-8(2)3/h1,8-9,11H,5-7H2,2-3H3

InChI Key

ZZYIJYURMKKRFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC(C#C)O

Origin of Product

United States

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